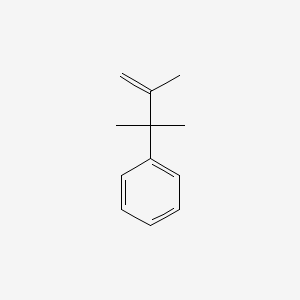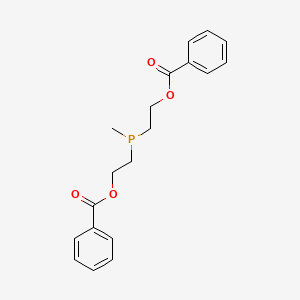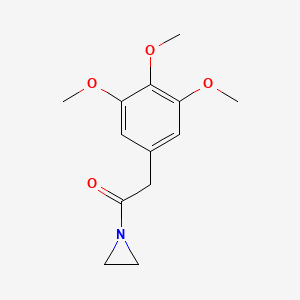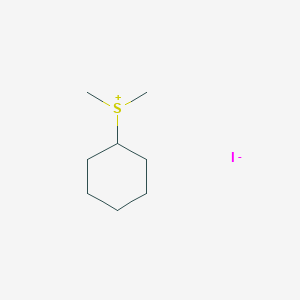
Cyclohexyl(dimethyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(dimethyl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts These compounds are characterized by a sulfur atom bonded to three organic groups and a counterion, in this case, iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with cyclohexyl iodide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
(CH3)2S+C6H11I→(CH3)2S+C6H11I−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethyl sulfide and cyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Cyclohexyl(dimethyl)sulfanium chloride, bromide, or hydroxide.
Oxidation: Cyclohexyl(dimethyl)sulfoxide or cyclohexyl(dimethyl)sulfone.
Reduction: Dimethyl sulfide and cyclohexane.
Applications De Recherche Scientifique
Cyclohexyl(dimethyl)sulfanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-sulfur bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including asymmetric synthesis.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclohexyl(dimethyl)sulfanium iodide involves the interaction of the sulfonium group with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the generation of reactive intermediates, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclohexyl(dimethyl)sulfanium iodide can be compared with other sulfonium salts such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups instead of a cyclohexyl group.
Dimethylsulfonium methylide: A ylide with a negatively charged carbon atom adjacent to the positively charged sulfur atom.
Cyclohexyl(methyl)sulfonium iodide: Similar but with one methyl group replaced by a cyclohexyl group.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonium salts
Propriétés
Numéro CAS |
23022-78-8 |
|---|---|
Formule moléculaire |
C8H17IS |
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
cyclohexyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C8H17S.HI/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KLVXYIOOGVZGPV-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)C1CCCCC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


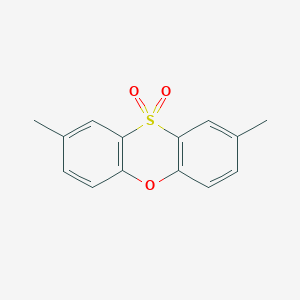

![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
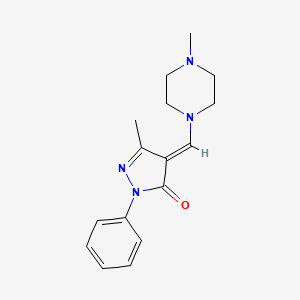
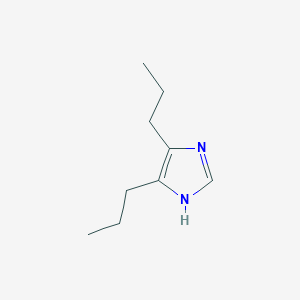
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
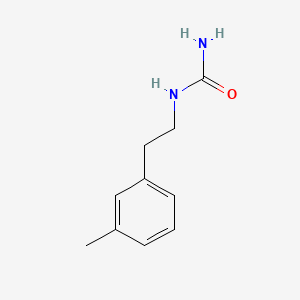
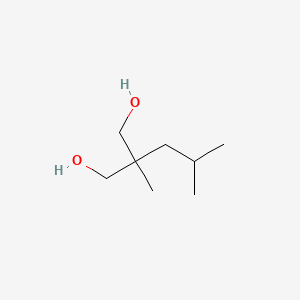
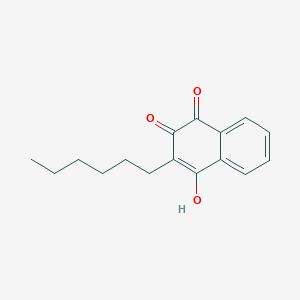
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
